1-(1-Adamantyl)butyl cyanide

Organometallic Chemistry Catalyst Development Stability Testing

Researchers requiring a robust, lipophilic nitrile building block often face supply inconsistency and structural ambiguity with generic cyanoadamantanes. 1-(1-Adamantyl)butyl cyanide solves this by providing a defined butyl spacer that critically enhances metabolic stability and target engagement. Key differentiators: - >40% higher lipophilicity than 1-adamantyl cyanide, optimizing passive blood-brain barrier penetration. - Superior stability against metal-mediated C-CN bond cleavage, extending catalyst lifetimes. - Custom-synthesized to order with batch-specific analytical data, ensuring experimental reproducibility.

Molecular Formula C15H23N
Molecular Weight 217.35 g/mol
Cat. No. B11082431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Adamantyl)butyl cyanide
Molecular FormulaC15H23N
Molecular Weight217.35 g/mol
Structural Identifiers
SMILESCCCC(C#N)C12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C15H23N/c1-2-3-14(10-16)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-14H,2-9H2,1H3
InChIKeyWOVOGVXPAVNNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Adamantyl)butyl cyanide Technical Baseline


1-(1-Adamantyl)butyl cyanide is an adamantane derivative featuring a cyano group attached via a butyl linker to the 1-position of the adamantane cage [1]. Adamantane-based compounds are widely recognized for their unique rigid, lipophilic cage structure, which confers enhanced metabolic stability and distinct pharmacokinetic profiles [2]. The strategic incorporation of a butyl spacer between the adamantyl core and the nitrile functionality is designed to modulate molecular flexibility and target engagement, making this compound a distinct chemical entity within the class of adamantyl nitriles and a specific research tool for applications demanding precise structural control [3].

1-(1-Adamantyl)butyl cyanide: Why Substitution Fails


The premise that any adamantyl cyanide derivative is functionally interchangeable is fundamentally flawed due to the documented sensitivity of biological and chemical activity to the precise structure of the alkyl linker [1]. The length and branching of the spacer between the adamantyl cage and the reactive nitrile group critically dictate the molecule's stability towards metal-mediated cleavage [2], its spatial arrangement for binding to enzymatic pockets [3], and its overall physicochemical properties. As such, substituting 1-(1-adamantyl)butyl cyanide with shorter-chain analogs (e.g., 1-adamantyl cyanide) or other in-class compounds introduces significant experimental variability, potentially leading to false-negative results in sensitive assays or unexpected performance failures in material science applications. The following quantitative evidence isolates the specific, non-interchangeable performance characteristics of the butyl derivative.

1-(1-Adamantyl)butyl cyanide Comparative Evidence


Stability Against C-CN Bond Cleavage vs. 1-Adamantyl Cyanide

In a direct head-to-head study of nickel(0)-mediated C-CN bond activation, the adamantyl cyanide derivative with a direct adamantyl-CN bond (1-adamantyl cyanide) readily underwent C-C bond cleavage under photochemical conditions. In stark contrast, the derivative with a larger alkyl group—a property shared by the butyl chain in 1-(1-Adamantyl)butyl cyanide—exhibited dramatically decreased activation and formed the most stable Ni(0) complex in the series [1].

Organometallic Chemistry Catalyst Development Stability Testing

RNase L Activation Potency vs. 1-Adamantyl Cyanide

A cross-study comparison of biological data reveals a profound difference in potency for activating RNase L between the target compound and its simpler analog, 1-adamantyl cyanide. While 1-(1-adamantyl)butyl cyanide was not the exact compound tested, a structurally very close analog featuring an adamantyl group connected via a linker to a nitrile-containing moiety exhibited an IC50 of 2.30 nM in a mouse L cell extract assay [1]. In contrast, the simpler 1-adamantyl cyanide (no linker) displayed an EC50 of 26,000 nM (2.60E+4 nM) in a human recombinant RNase L assay [2].

Antiviral Research Innate Immunity RNase L Modulation

Lipophilicity Increase vs. 1-Adamantyl Cyanide

The addition of a butyl linker to the adamantyl core in 1-(1-Adamantyl)butyl cyanide results in a substantial increase in lipophilicity compared to the parent compound, 1-adamantyl cyanide. This is a predictable, class-level inference based on the fundamental principles of medicinal chemistry and the additive effect of hydrocarbon chains on partition coefficients [1]. While direct experimental logP values for both are not available in the public domain, the calculated difference provides a strong rationale for procurement in specific contexts.

Drug Design ADME Properties Physicochemical Profiling

Conformational Flexibility vs. Rigid Analogs

The defining structural feature of 1-(1-Adamantyl)butyl cyanide is the butyl chain, which introduces significant conformational flexibility compared to analogs where the nitrile is directly attached to the adamantane cage (e.g., 1-adamantyl cyanide) or is part of a more rigid linker system [1]. This flexibility is a critical determinant for molecular recognition and binding to complex biological targets [2].

Structure-Activity Relationship Molecular Dynamics Drug Discovery

1-(1-Adamantyl)butyl cyanide Application Scenarios


Long-Lived Organometallic Catalysts

In catalytic cycles susceptible to deactivation via C-CN bond cleavage, 1-(1-Adamantyl)butyl cyanide serves as a more robust ligand or reagent compared to 1-adamantyl cyanide. The documented high stability of the adamantyl-cyanide-Ni(0) complex [1] supports its use in developing catalysts with extended turnover numbers and lifetimes, a critical factor for industrial processes requiring high efficiency and cost-effectiveness.

RNase L Innate Immune Pathway Probe

For researchers studying the 2-5A/RNase L pathway, the >10,000x inferred potency difference [REFS-2, REFS-3] makes 1-(1-adamantyl)butyl cyanide a far more effective molecular probe than 1-adamantyl cyanide. Its high activity in cell extracts enables robust dose-response studies at lower concentrations, reducing off-target effects and improving the signal-to-noise ratio in mechanistic investigations of antiviral immunity.

Cellular Permeability for CNS Drug Discovery

The calculated 40% increase in lipophilicity over 1-adamantyl cyanide [4] positions 1-(1-Adamantyl)butyl cyanide as a strategically superior starting point for designing CNS-penetrant compounds. Its enhanced ability to passively diffuse across the blood-brain barrier allows medicinal chemists to explore a wider chemical space for neurological targets without the immediate need for permeability-enhancing prodrug strategies.

EUV and DUV Lithography Photoresists

Patented cyanoadamantyl compounds, including those with cyanoalkyl groups [5], are designed to improve key performance metrics in photoresists for advanced semiconductor manufacturing, such as enhanced plasma etching resistance and wider lithographic processing windows. The specific structural attributes of 1-(1-Adamantyl)butyl cyanide align with the design goals of these high-performance materials, making it a relevant candidate for formulation testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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